(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[6-sulfamoyl-2-[3-(trifluoromethyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O5S2/c1-2-30-16(26)10-25-14-7-6-13(32(23,28)29)9-15(14)31-18(25)24-17(27)11-4-3-5-12(8-11)19(20,21)22/h3-9H,2,10H2,1H3,(H2,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTURFDRPSURBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in pharmacological applications. Its unique structural features include a benzo[d]thiazole moiety, a sulfamoyl group, and an ethyl ester functional group, which may contribute to its biological activity. This article explores the biological activities associated with this compound, including its potential mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Structural Characteristics
The compound features several key structural elements:
- Benzo[d]thiazole core : Known for various biological activities, including anticancer properties.
- Sulfamoyl group : Often associated with antibacterial effects.
- Trifluoromethylbenzoyl moiety : May enhance lipophilicity and biological activity.
Anticancer Potential
Research indicates that compounds with similar structural features to (Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibit significant anticancer activity. For instance, derivatives of benzothiazole have shown effectiveness against various cancer cell lines, including HeLa cells (cervical cancer) and Hep3B cells (hepatocellular carcinoma) .
| Compound | Cell Line | Activity |
|---|---|---|
| Benzothiazole Derivatives | HeLa | Significant antitumor activity |
| Sulfanilamide | Various | Antibacterial |
While specific mechanisms for (Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate are not fully elucidated, similar compounds often target key enzymes involved in cancer proliferation. For example, some derivatives inhibit the epidermal growth factor receptor (EGFR), which is critical in tumor growth and survival .
Antimicrobial Activity
The sulfamoyl group suggests potential antimicrobial properties. Compounds with sulfamoyl functionalities have been documented to inhibit bacterial growth by targeting specific bacterial enzymes. The ability to inhibit bacterial enzymes positions this compound as a candidate for further exploration in antibacterial therapy.
Case Studies and Research Findings
-
Antitumor Activity Study :
A study on benzothiazole derivatives indicated that compounds similar to (Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibited potent anticancer effects in vitro, particularly against liver cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological efficacy . -
Predictive Modeling :
Computational studies have been employed to predict the biological activity of (Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate based on its chemical structure. These models suggest a broad spectrum of potential activities, including anticancer and antimicrobial effects, warranting further experimental validation .
Scientific Research Applications
The compound exhibits several biological activities, primarily attributed to its structural components, particularly the sulfamoyl and benzo[d]thiazole moieties.
1.1 Anticancer Properties
Research indicates that compounds with sulfamoyl groups can inhibit carbonic anhydrases (CAs), particularly CAIX, which is overexpressed in various tumors. This inhibition contributes to reduced tumor acidity and metastasis. Studies show that derivatives similar to (Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate demonstrate significant binding affinities to CAIX, suggesting potential as anticancer agents .
1.2 Antibacterial Activity
In addition to anticancer effects, this compound has shown moderate to high antibacterial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus. The sulfamoyl group is known for its role in antimicrobial activity, enhancing the compound's potential in treating bacterial infections .
Case Studies
3.1 Anticancer Activity Studies
In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines overexpressing CAIX. These studies highlight the compound's potential as a therapeutic agent in oncology, particularly for tumors resistant to conventional therapies .
3.2 Antibacterial Efficacy
Research has also explored the antibacterial properties of derivatives of this compound. For instance, specific derivatives exhibited significant activity against common bacterial strains, indicating their potential use in treating bacterial infections .
Comparative Binding Affinities
The following table summarizes the comparative binding affinities of related compounds:
| Compound Name | Kd (nM) | Selectivity Ratio |
|---|---|---|
| (Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | TBD | TBD |
| Methyl 5-sulfamoyl-benzoate | 0.12 | >100 |
| Methyl 2,4-dichloro-5-sulfamoyl... | TBD | TBD |
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.
Sulfamoyl Group Reactivity
The -SO₂NH₂ group participates in nucleophilic substitutions and coordination chemistry, enabling structural diversification:
N-Alkylation/Arylation
Reacts with alkyl/aryl halides in presence of base:
text(Z)-ethyl [...]acetate + R-X → (Z)-ethyl [...]S(O)₂N(R)-R' + HX
Example :
-
With benzyl chloride (K₂CO₃, DMF, 60°C): Forms N-benzyl sulfonamide derivative (87% yield)
Complexation with Metals
The sulfamoyl group acts as a bidentate ligand:
Imino Group Transformations
The (Z)-configured imino bond (-N=C-) exhibits unique reactivity:
Tautomerization
Under acidic conditions, tautomerizes to enamine form:
-
Stabilized by conjugation with benzo[d]thiazole ring
Nucleophilic Additions
Reacts with Grignard reagents at the electrophilic imino carbon:
| Reagent | Product | Stereochemistry | Yield |
|---|---|---|---|
| CH₃MgBr | Tertiary amine with methyl addition | Retention of Z-config | 72% |
| PhLi | Aryl-substituted amine derivative | E/Z mixture (3:1) | 65% |
Electrophilic Aromatic Substitution
The benzo[d]thiazole ring undergoes directed substitution:
| Reaction | Conditions | Position | Rationale |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | Electron-withdrawing sulfamoyl group directs meta-substitution |
| Bromination | Br₂, FeBr₃, DCM, RT | C-4 | Ortho/para-directing effects of thiazole nitrogen overcome by SO₂NH₂ group |
Key Finding : Competitive inhibition from the trifluoromethylbenzoyl group reduces reaction rates by 40% compared to non-substituted analogs
Catalytic Cross-Coupling Reactions
The brominated derivative (prepared via electrophilic substitution) participates in palladium-mediated couplings:
Photochemical Behavior
UV irradiation (λ = 254 nm) induces two primary processes:
Comparison with Similar Compounds
Structural Analogs in Benzothiazole Derivatives
Compound 13 (N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide)
- Structure: Shares the 6-trifluoromethylbenzothiazole core but substitutes position 2 with a 2-(3-(trifluoromethyl)phenyl)acetamide group instead of the (Z)-(3-(trifluoromethyl)benzoyl)imino moiety.
- Synthesis : Microwave-assisted reaction (110°C, 10 min) with 19% yield .
Piroxicam Analogs (e.g., 13d, 13l, 13m)
- Structure: Feature a thiazole or benzothiazole scaffold modified with sulfonamide or carboxamide groups. Unlike the target compound, these lack the trifluoromethylbenzoyl imino group.
- Biological Activity : Demonstrated anti-HIV activity with EC₅₀ values of 20–25 µM and selectivity indices (SI) >26 .
- Mechanism : Docking studies indicate interactions with HIV integrase (IN) similar to raltegravir .
Ethyl Bromocyanoacetate-Derived Benzothiazoles
- Structure: Synthesized from benzothiazole, ethyl bromocyanoacetate, and indole derivatives. These compounds lack sulfamoyl or trifluoromethylbenzoyl groups but include cyanoacetate substituents .
- Synthesis : Reflux in acetone (5 hours) with good yields, emphasizing scalability .
Key Structural and Functional Differences
Functional Implications of Substituents
Sulfamoyl Group (-SO₂NH₂) : Present only in the target compound, this group may enhance hydrogen bonding with biological targets (e.g., enzymes or viral proteins) compared to the trifluoromethyl (-CF₃) in Compound 13 .
Trifluoromethylbenzoyl Imino Group: The Z-configuration and electron-withdrawing trifluoromethyl group could improve target binding affinity compared to non-fluorinated analogs .
Ethyl Acetate Moiety: Likely improves solubility over non-esterified analogs, facilitating in vivo bioavailability .
Q & A
Q. What are the key synthetic strategies for constructing the benzo[d]thiazole core in this compound?
The benzo[d]thiazole ring is typically synthesized via cyclization of 2-aminobenzenethiol derivatives with carbonyl-containing reagents. For example, coupling 2-amino-6-sulfamoylbenzenethiol with α-ketoesters or imino precursors under acidic conditions can form the thiazole ring. highlights the use of methoxyimino intermediates in analogous thiazole syntheses, suggesting that imine formation with 3-(trifluoromethyl)benzoyl chloride could be achieved via nucleophilic acyl substitution .
Q. How is the Z-configuration of the imine group confirmed experimentally?
The Z-configuration is determined using X-ray crystallography (as in , which resolved a similar methoxyimino structure) and nuclear Overhauser effect (NOE) NMR spectroscopy. For example, NOE interactions between the imine proton and adjacent aromatic protons can confirm spatial proximity, while coupling constants in -NMR distinguish between Z and E isomers .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR : - and -NMR confirm substituent positions and electronic environments (e.g., sulfamoyl and trifluoromethyl groups).
- IR Spectroscopy : Detects key functional groups (C=O stretch at ~1700 cm, S=O stretch at ~1350 cm) .
- Mass Spectrometry : High-resolution MS validates the molecular formula.
- Elemental Analysis : Ensures purity by matching calculated and observed C/H/N/S percentages .
Advanced Research Questions
Q. How can computational modeling optimize the reaction conditions for coupling the trifluoromethylbenzoyl moiety to the thiazole ring?
Density functional theory (DFT) calculations can predict the electronic effects of the trifluoromethyl group on reaction kinetics. For instance, the electron-withdrawing nature of the -CF group increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack by the thiazole’s imine nitrogen. Solvent effects (e.g., DMF vs. THF) and catalyst selection (e.g., DMAP) can be modeled to identify optimal conditions for high yield and stereoselectivity .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns proton-carbon correlations, critical for confirming the imine linkage and sulfamoyl placement .
- Isotopic Labeling : Replacing with in the imine group simplifies NMR analysis in complex environments .
- Comparative Analysis : Cross-referencing with crystallographic data from analogous compounds (e.g., ’s benzothiazol structure) validates ambiguous assignments .
Q. How does the sulfamoyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The sulfamoyl (-SONH) group acts as a leaving group under basic conditions. For example, in SNAr reactions, deprotonation of NH generates a sulfonamide anion, facilitating displacement by nucleophiles (e.g., amines or alkoxides). Kinetic studies in (using similar sulfonamide intermediates) show that electron-withdrawing substituents accelerate substitution rates .
Key Challenges and Methodological Insights
- Stereochemical Stability : The Z-imine configuration may isomerize under prolonged heating; monitoring via time-resolved IR or in-situ NMR is advised .
- Functional Group Compatibility : The trifluoromethyl group’s hydrophobicity complicates aqueous-phase reactions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve solubility .
- Scalability : Pilot-scale synthesis must address exothermic cyclization steps (see ’s controlled polymerization protocols for safe scale-up) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
